Cas no 78859-34-4 ((R)-Carazolol Hydrochloride)
(R)-Carazolol Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-, (2R)-
- (+)-CARAZOLOL
- (R)-Carazolol
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-, (R)-
- UNII-QWG53K908B
- (2R)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
- PD132934
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-((1-methylethyl)amino)-, (2R)-
- Carazolol, (R)-
- Q27287535
- CHEMBL2375681
- 78859-34-4
- (R)-1-(Carbazol-4-yloxy)-3-(isopropylamino)-2-propanol
- (R)-Carazolol Hydrochloride
- (R)-1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol
- QWG53K908B
-
- Inchi: 1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m1/s1
- InChI Key: BQXQGZPYHWWCEB-CYBMUJFWSA-N
- SMILES: O(C[C@@H](CNC(C)C)O)C1=CC=CC2=C1C1C=CC=CC=1N2
Computed Properties
- Exact Mass: 298.168
- Monoisotopic Mass: 298.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 57.3A^2
Experimental Properties
- Density: 1.195
- Boiling Point: 531.2 °C at 760 mmHg
- Flash Point: 275.1 °C
- PSA: 57.28000
- LogP: 3.44970
(R)-Carazolol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175814-5mg |
(R)-Carazolol Hydrochloride |
78859-34-4 | 5mg |
$ 207.00 | 2023-04-18 | ||
| TRC | C175814-25mg |
(R)-Carazolol Hydrochloride |
78859-34-4 | 25mg |
$ 953.00 | 2023-04-18 | ||
| TRC | C175814-50mg |
(R)-Carazolol Hydrochloride |
78859-34-4 | 50mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | C175814-100mg |
(R)-Carazolol Hydrochloride |
78859-34-4 | 100mg |
$ 1800.00 | 2023-09-08 |
(R)-Carazolol Hydrochloride Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on (R)-Carazolol Hydrochloride
(R)-Carazolol Hydrochloride: A Comprehensive Overview
(R)-Carazolol Hydrochloride, also known by its CAS number 78859-34-4, is a compound of significant interest in the field of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential applications in treating various cardiovascular conditions. The molecule itself is a hydrochloride salt of (R)-Carazolol, which is an enantiomerically pure form of Carazolol, a drug with beta-adrenergic receptor antagonist properties.
The development of (R)-Carazolol Hydrochloride represents a step forward in the creation of more effective and selective beta-blockers. Beta-blockers are widely used in the management of hypertension, arrhythmias, and heart failure. The R-enantiomer of Carazolol has been shown to exhibit superior pharmacokinetic properties compared to its S-enantiomer, making it a promising candidate for therapeutic use. Recent studies have highlighted the importance of enantiomeric purity in drug development, as it can significantly influence the efficacy and safety profile of a compound.
One of the key areas of research surrounding (R)-Carazolol Hydrochloride involves its mechanism of action. As a beta-adrenergic receptor antagonist, it works by blocking the effects of adrenaline and noradrenaline on the heart, thereby reducing heart rate and blood pressure. This makes it particularly useful in the treatment of conditions such as essential hypertension and chronic heart failure. Recent clinical trials have demonstrated that (R)-Carazolol Hydrochloride exhibits a high degree of selectivity for beta-1 receptors, which is advantageous as it minimizes adverse effects associated with non-selective beta-blockers.
The synthesis of (R)-Carazolol Hydrochloride involves a multi-step process that includes the formation of the chiral center at the R-configuration. This process requires precise control to ensure enantiomeric excess, which is critical for maintaining the compound's desired pharmacological properties. Researchers have explored various stereoselective synthesis methods, including asymmetric catalysis and resolution techniques, to optimize the production of this enantiomerically pure compound.
In terms of pharmacokinetics, (R)-Carazolol Hydrochloride has been shown to have favorable absorption characteristics following oral administration. Studies indicate that it achieves rapid systemic levels, with a relatively long half-life that supports once-daily dosing regimens. Its bioavailability is also influenced by factors such as food intake and gastrointestinal motility, which are important considerations for clinical application.
The safety profile of (R)-Carazolol Hydrochloride has been extensively evaluated in preclinical and clinical studies. Common side effects include dizziness, fatigue, and bradycardia, though these are generally mild and well-tolerated. Long-term studies are ongoing to assess the compound's efficacy in reducing cardiovascular events such as myocardial infarction and stroke.
In conclusion, (R)-Carazolol Hydrochloride represents a significant advancement in beta-blocker therapy due to its enantiomeric purity and selective receptor antagonism. As research continues to uncover its full potential, this compound holds promise for improving outcomes in patients with cardiovascular diseases.
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